Sodium 4-chloro-2-cyclopentylphenate Sodium 4-chloro-2-cyclopentylphenate
Brand Name: Vulcanchem
CAS No.: 53404-20-9
VCID: VC19596006
InChI: InChI=1S/C11H13ClO.Na/c12-9-5-6-11(13)10(7-9)8-3-1-2-4-8;/h5-8,13H,1-4H2;/q;+1/p-1
SMILES:
Molecular Formula: C11H12ClNaO
Molecular Weight: 218.65 g/mol

Sodium 4-chloro-2-cyclopentylphenate

CAS No.: 53404-20-9

Cat. No.: VC19596006

Molecular Formula: C11H12ClNaO

Molecular Weight: 218.65 g/mol

* For research use only. Not for human or veterinary use.

Sodium 4-chloro-2-cyclopentylphenate - 53404-20-9

Specification

CAS No. 53404-20-9
Molecular Formula C11H12ClNaO
Molecular Weight 218.65 g/mol
IUPAC Name sodium;4-chloro-2-cyclopentylphenolate
Standard InChI InChI=1S/C11H13ClO.Na/c12-9-5-6-11(13)10(7-9)8-3-1-2-4-8;/h5-8,13H,1-4H2;/q;+1/p-1
Standard InChI Key DOIINNLYOZZSEN-UHFFFAOYSA-M
Canonical SMILES C1CCC(C1)C2=C(C=CC(=C2)Cl)[O-].[Na+]

Introduction

Chemical Identification and Structural Properties

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Boiling Point (Parent)160–185°C (at 11–18 mmHg)
Density (Parent)1.0753 g/cm³ (estimate)
SolubilitySoluble in polar solvents (e.g., water, methanol)Inferred
pKa (Parent Phenol)9.93 ± 0.43

Synthesis and Industrial Production

Synthetic Routes

The sodium salt is synthesized via neutralization of 4-chloro-2-cyclopentylphenol with sodium hydroxide:

C11H13ClO+NaOHC11H12ClNaO+H2O\text{C}_{11}\text{H}_{13}\text{ClO} + \text{NaOH} \rightarrow \text{C}_{11}\text{H}_{12}\text{ClNaO} + \text{H}_2\text{O}

The parent phenol is prepared through Friedel-Crafts alkylation of 4-chlorophenol with cyclopentene in concentrated sulfuric acid, yielding 4-chloro-2-cyclopentylphenol and dicyclopentyl byproducts . Industrial-scale production employs continuous flow reactors to optimize yield and purity .

Purification and Characterization

Post-synthesis, the sodium salt is purified via recrystallization from methanol. Analytical methods include:

  • UV-Vis Spectroscopy: Absorption maxima at 280 nm (phenolate ionization).

  • NMR: 1H^1\text{H} NMR signals at δ 6.8–7.2 ppm (aromatic protons) and δ 1.5–2.5 ppm (cyclopentyl protons) .

Applications and Biological Activity

Antimicrobial Use

The parent phenol (Dowicide 9R) was historically used as a germicide in disinfectants . The sodium salt’s improved solubility likely enhances efficacy in aqueous formulations, though its use has declined due to toxicity .

Pharmaceutical Intermediate

Sodium 4-chloro-2-cyclopentylphenate serves as a precursor in synthesizing boronic acid derivatives (e.g., (4-chloro-2-(cyclopentyloxy)phenyl)boronic acid). These intermediates are critical in Suzuki-Miyaura cross-coupling reactions for drug discovery.

Table 2: Comparative Biological Activity

CompoundTarget ActivityIC₅₀/LD₅₀Source
4-Chloro-2-cyclopentylphenolGermicidal (in vitro)Not quantified
Sodium salt derivativeNot reportedN/AN/A

Regulatory Status and Environmental Impact

Regulatory Listings

  • EPA Substance Registry: Listed under 13347-42-7 (parent phenol) .

  • UNII: WJW3200I86 .

Environmental Persistence

No specific data exist for the sodium salt. The parent phenol’s log P (3.1) suggests moderate bioaccumulation potential .

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